molecular formula C7H6F3NO2 B2859383 6-(2,2,2-trifluoro-1-hydroxyethyl)-1,2-dihydropyridin-2-one CAS No. 2551116-03-9

6-(2,2,2-trifluoro-1-hydroxyethyl)-1,2-dihydropyridin-2-one

Cat. No.: B2859383
CAS No.: 2551116-03-9
M. Wt: 193.125
InChI Key: JNNPQZBANUULCB-UHFFFAOYSA-N
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Description

6-(2,2,2-trifluoro-1-hydroxyethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a pyridinone ring substituted with a trifluoromethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2,2-trifluoro-1-hydroxyethyl)-1,2-dihydropyridin-2-one typically involves the reaction of 2,2,2-trifluoroacetaldehyde with a suitable pyridinone precursor under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(2,2,2-trifluoro-1-hydroxyethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution reactions can produce a variety of derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,2,2-trifluoro-1-hydroxyethyl)-1,2-dihydropyridin-2-one is unique due to its specific combination of a trifluoromethyl group and a hydroxyl group on a pyridinone ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Biological Activity

6-(2,2,2-trifluoro-1-hydroxyethyl)-1,2-dihydropyridin-2-one is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including anti-inflammatory effects, cytotoxicity profiles, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a dihydropyridinone core substituted with a trifluoro-1-hydroxyethyl group. Its structural characteristics contribute to its biological activity, particularly in modulating various biochemical pathways.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. In vitro assays demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-induced microglial cells. Specifically, it inhibited the transcription levels of these cytokines and decreased the overproduction of inflammatory mediators like nitric oxide (NO) .

Mechanism of Action :
The anti-inflammatory effects are attributed to the inhibition of key signaling pathways. The compound modulates inflammation by affecting the phosphorylation and nuclear translocation of signal transducer and activator of transcription (STAT) proteins, specifically STAT1 and STAT3 .

Cytotoxicity Profiles

Cytotoxicity assessments indicate that this compound exhibits low toxicity across various cell lines. For instance, in studies involving human dopaminergic neuronal precursor cells treated with neurotoxic agents like 6-hydroxydopamine (6-OHDA), the compound showed protective effects without inducing significant cytotoxicity .

Data Table: Summary of Biological Activities

Activity Effect Cell Type/Model Reference
Anti-inflammatoryReduced IL-1β, IL-6, TNF-α levelsLPS-induced BV-2 microglial cells
CytotoxicityLow toxicityHuman dopaminergic neuronal precursor cells
NeuroprotectionProtection against neurotoxicityTreated with 6-OHDA

Case Study 1: Neuroinflammation

In a controlled study involving microglial cells exposed to LPS, treatment with this compound resulted in a marked decrease in inflammatory cytokine production. This suggests its potential utility in treating neuroinflammatory conditions such as Alzheimer's disease or multiple sclerosis.

Case Study 2: Parkinson’s Disease Model

In another investigation focusing on Parkinson's disease models using LUHMES cells treated with neurotoxins (6-OHDA), the compound provided significant neuroprotection. The results indicated that it could mitigate oxidative stress-induced apoptosis while maintaining cellular viability .

Properties

IUPAC Name

6-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c8-7(9,10)6(13)4-2-1-3-5(12)11-4/h1-3,6,13H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNPQZBANUULCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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